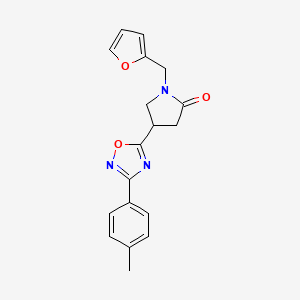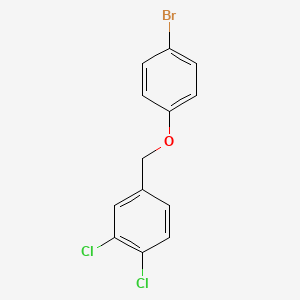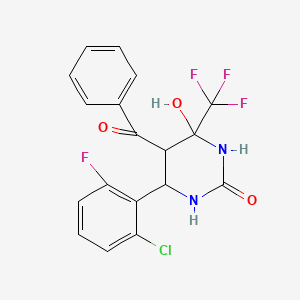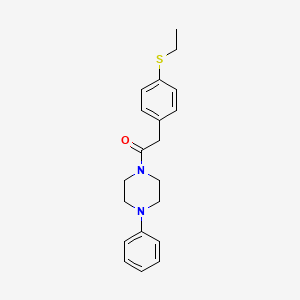![molecular formula C10H19NO4S B2893289 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbutanoic acid CAS No. 2253639-57-3](/img/structure/B2893289.png)
2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a butanoic acid backbone with a methylsulfanyl group at the 3-position. At the 2-position, there is an oxycarbonylamino group, which itself is substituted with a 2-methylpropan-2-yl group .Aplicaciones Científicas De Investigación
Oxidative Processes in Organic Compounds
An examination of oxidation mixtures in certain organic compounds, including those related to the chemical structure of 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbutanoic acid, revealed the formation of various interesting products. These include α-dicarbonyl compounds and other typical products like benzil and benzoic anhydride, highlighting the compound's potential role in studying oxidative processes in organic chemistry (Rao & Pritzkow, 1987).
Biofuel Production
The compound's related structure, 2-methylpropan-1-ol (isobutanol), is a leading biofuel candidate. Studies have shown the potential of certain pathways in recombinant organisms for converting glucose to isobutanol. This research is significant for developing economically competitive biofuels and understanding the metabolic pathways involved in their production (Bastian et al., 2011).
Cross-Coupling in Organic Synthesis
Research on the cross-coupling of C–H bonds, involving structures similar to the given compound, has been explored. This includes the development of methods for meta-C–H arylation and methylation of certain organic acids, showcasing the compound's relevance in advanced organic synthesis techniques (Wan, Dastbaravardeh, Li, & Yu, 2013).
Coordination Chemistry
Studies have shown that vanadate complexes of α-hydroxycarboxylic acids, which are structurally related to the given compound, form readily and reversibly in aqueous solution. This research contributes to our understanding of coordination chemistry and the complexation behavior of vanadium(V), with potential implications in fields like bioinorganic chemistry (Tracey, 2003).
Atmospheric Chemistry
The compound's structure is related to 3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA), an atmospheric oxidation product of α-pinene. Studies on 3-MBTCA provide insights into the physicochemical properties of atmospheric terpene secondary organic aerosol (SOA) particles, crucial for understanding atmospheric chemistry and climate models (Dette, Qi, Schröder, Godt, & Koop, 2014).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4S/c1-6(16-5)7(8(12)13)11-9(14)15-10(2,3)4/h6-7H,1-5H3,(H,11,14)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYCELLHZDKKLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbutanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-[2-(3-oxo-1,2,4-trihydroquinoxalin-2-yl)acetylamino]benzoate](/img/structure/B2893213.png)
![N-(3,5-dichlorophenyl)-2-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2893215.png)
![2-[(3,4-Difluorophenyl)formamido]acetic acid](/img/structure/B2893216.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2893217.png)

![2-(8-benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2893222.png)

![4,7-dimethyl-6-(oxolan-2-ylmethyl)-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2893224.png)



